2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a benzodioxole moiety with a piperidine ring and a methoxypyrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole moiety, followed by the introduction of the piperidine ring and finally the methoxypyrazine group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and methoxypyrazine group can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)-1-piperidin-1-ylethan-1-one
- 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}propan-1-one
Uniqueness
Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-24-18-19(21-7-6-20-18)27-14-3-2-8-22(11-14)17(23)10-13-4-5-15-16(9-13)26-12-25-15/h4-7,9,14H,2-3,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLZLXMWCSIHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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